1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring two sulfonyl substituents: a butylsulfonyl group at position 1 and a methylsulfonyl group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
1-butylsulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-7-16(13,14)10-6-5-9(8-10)15(2,11)12/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODSURPBVWHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Butylsulfonyl Group: This step involves the reaction of the pyrrolidine ring with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Introduction of the Methylsulfonyl Group: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride under similar conditions to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides or thiols, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Corresponding substituted pyrrolidines.
Scientific Research Applications
Scientific Research Applications
1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing complex organic molecules.
- Biology Its unique structural features suggest potential use in developing bioactive compounds.
- Medicine It is investigated as a potential pharmacophore in drug design.
- Industry It is utilized in producing specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of This compound typically involves these steps:
- Formation of the Pyrrolidine Ring The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
- Introduction of the Butylsulfonyl Group This step involves the reaction of the pyrrolidine ring with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
- Introduction of the Methylsulfonyl Group The final step involves the reaction of the intermediate compound with methylsulfonyl chloride under similar conditions to introduce the methylsulfonyl group.
Mechanism of Action
The mechanism by which 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-(butylsulfonyl)-3-(methylsulfonyl)pyrrolidine with its analogs:
*Estimated based on molecular formula.
Key Observations:
- Molecular Weight : The target compound (~281 Da) is smaller than most analogs, suggesting better bioavailability per Lipinski’s rules.
- Stereochemistry : highlights the importance of stereochemistry in analogs (e.g., S-configuration), which may influence target binding if applicable .
Biological Activity
1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various fields such as medicinal chemistry and biological research.
Chemical Structure and Properties
The compound features two sulfonyl groups attached to a pyrrolidine ring, which may influence its biological activity by interacting with various enzymes and receptors in the body. The presence of both butylsulfonyl and methylsulfonyl groups enhances its reactivity and potential for diverse applications.
This compound likely interacts with biological targets through several mechanisms:
- Competitive Inhibition : It may compete with natural substrates for binding sites on enzymes.
- Allosteric Modulation : The compound could bind to sites other than the active site, inducing conformational changes that affect enzyme activity.
- Covalent Modification : The sulfonyl groups may form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.
Biochemical Pathways
The compound's action can influence various metabolic pathways depending on its specific targets. For example, if it interacts with enzymes involved in lipid metabolism, it could alter the production of fatty acids or cholesterol.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its biological activity:
- Absorption : Pyrrolidine derivatives are generally well absorbed when administered orally.
- Distribution : The lipophilicity contributed by the butyl group may enhance tissue distribution.
- Metabolism : The compound may undergo metabolic transformations primarily in the liver.
- Excretion : Renal excretion is likely, influenced by the molecular weight and polarity of the compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some pyrrolidine derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain studies suggest potential anti-inflammatory activity through modulation of cytokine production.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis.
Case Studies
- Antimicrobial Activity : A study demonstrated that a related pyrrolidine derivative inhibited the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Research : In vitro studies showed that compounds with similar structures reduced interleukin-6 (IL-6) levels in activated macrophages, indicating anti-inflammatory effects.
Applications in Research and Industry
This compound has several applications:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting specific diseases.
- Biological Research : The compound is utilized in studies exploring enzyme inhibition and receptor modulation.
- Chemical Industry : It is used as an intermediate in synthesizing specialty chemicals with unique properties.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)pyrrolidine | Lacks butyl group; different solubility | Limited antimicrobial activity |
| 1-(Butylsulfonyl)pyrrolidine | Enhanced lipophilicity; versatile applications | Moderate anti-inflammatory properties |
| 3-(Methylsulfonyl)pyrrolidine | Similar structure; lacks butyl group | Potential anticancer effects |
Q & A
Q. What are the established synthetic routes for 1-(butylsulfonyl)-3-(methylsulfonyl)pyrrolidine, and what reagents/conditions are critical for high yield?
Methodological Answer: The synthesis typically involves sequential sulfonylation of pyrrolidine derivatives. A palladium-catalyzed approach (e.g., using alkenylsulfonyl fluorides and nucleophilic amines like pyrrolidine) can introduce sulfonyl groups at specific positions . For example, reacting pyrrolidine with alkenylsulfonyl fluorides in acetonitrile under controlled stoichiometry (e.g., 5.0 equiv. amine) ensures regioselectivity. Optimization of reaction time, temperature (e.g., 60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve yields >75% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and stereochemistry. For example, deshielded protons near sulfonyl groups appear at δ 3.0–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–230 nm) monitors purity, especially for detecting hydrolyzed byproducts .
Q. How should this compound be stored to prevent degradation?
Methodological Answer: Store under inert atmosphere (argon) at –20°C in airtight containers. Avoid exposure to moisture or acidic/basic conditions, as sulfonyl groups are prone to hydrolysis. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify optimal storage protocols .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
Methodological Answer: Stereoselectivity is controlled by chiral catalysts or auxiliaries. For example, palladium complexes with chiral ligands (e.g., BINAP) can induce enantioselectivity during sulfonylation. Computational modeling (DFT) predicts transition-state geometries, while polarimetry or chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess .
Q. What computational strategies can predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Models sulfonyl group electronic effects (e.g., charge distribution at sulfur) to predict nucleophilic attack sites .
- Molecular Dynamics (MD): Simulates binding affinity to biological targets (e.g., enzymes with sulfonate-binding pockets). Parameterize force fields using crystallographic data from related pyrrolidine-sulfonamide complexes .
Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound?
Methodological Answer:
- Reproduce Under Controlled Conditions: Standardize variables (e.g., solvent purity, catalyst batch) and validate via interlaboratory studies.
- Advanced Characterization: Use X-ray crystallography to confirm structural assignments if NMR data conflicts (e.g., distinguishing regioisomers) .
- Meta-Analysis: Compare datasets from literature (e.g., reports 79% vs. 97% yields for analogous syntheses) to identify outliers caused by side reactions (e.g., over-sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
